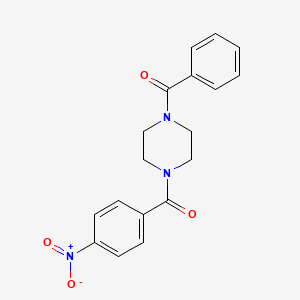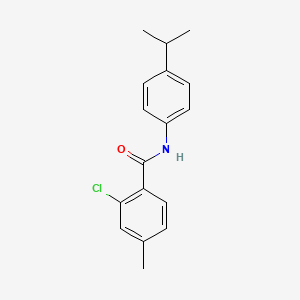
5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide, also known as DCF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCF belongs to the class of furan-based compounds and has been studied extensively for its various pharmacological properties.
Wissenschaftliche Forschungsanwendungen
5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer. 5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide has been shown to possess anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been reported to possess neuroprotective properties by reducing oxidative stress and inflammation, which are key factors in the development of these diseases.
Wirkmechanismus
The exact mechanism of action of 5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide is not fully understood. However, it has been reported to act as an inhibitor of various enzymes and signaling pathways involved in cancer and neurodegenerative diseases. 5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is overexpressed in cancer cells. It has also been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is reduced in Alzheimer's disease.
Biochemical and Physiological Effects
5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide has been reported to have various biochemical and physiological effects. In cancer cells, 5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide has been shown to induce apoptosis and cell cycle arrest, which leads to the inhibition of cell growth and proliferation. It has also been reported to reduce the expression of various genes involved in cancer cell survival and proliferation.
In neurodegenerative diseases, 5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide has been shown to reduce oxidative stress and inflammation, which are key factors in the development of these diseases. It has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize using the methods described above. However, one of the limitations of 5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide. One area of research is the development of more efficient synthesis methods to increase the yield and purity of 5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide. Another area of research is the investigation of the potential use of 5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide and to identify its potential side effects.
Synthesemethoden
5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide can be synthesized using various methods, including the reaction of 3,4-dichlorobenzaldehyde with 2-methylphenylhydrazine followed by the addition of furfural and subsequent cyclization. Another method involves the reaction of 3,4-dichlorobenzaldehyde with 2-methylphenylhydrazine followed by the addition of furfurylamine and subsequent cyclization. Both methods have been reported to yield high purity 5-(3,4-dichlorophenyl)-2-methyl-N-phenyl-3-furamide.
Eigenschaften
IUPAC Name |
5-(3,4-dichlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-11-14(18(22)21-13-5-3-2-4-6-13)10-17(23-11)12-7-8-15(19)16(20)9-12/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEFDPKQRRQWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5817577.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5817600.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-4-fluorobenzamide](/img/structure/B5817611.png)
![ethyl 3-oxo-8,9,10,11-tetrahydro-3H-[1]benzofuro[3,2-f]chromene-2-carboxylate](/img/structure/B5817623.png)
![4-{2-benzyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B5817631.png)
![N-(4-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5817640.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide](/img/structure/B5817651.png)


![N-(2,6-difluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5817668.png)